Divergent Hepatic Microsomal Induction: 2,3-Dimethylquinoxalin-5-ol vs. 2,3-Dihydroxyquinoxaline and 2-Hydroxy-3-methylquinoxaline
In a comparative in vivo study, female rats were pretreated intraperitoneally for 4 days (50 mg/kg/day) with a panel of 2,3-disubstituted quinoxalines. 2,3-Dimethylquinoxaline increased the metabolic rates of p-nitroanisole O-demethylation and aminopyrine N-demethylation. In contrast, 2,3-dihydroxyquinoxaline and 2-hydroxy-3-methylquinoxaline had no effect on these microsomal activities [1]. This demonstrates that the 2,3-dimethyl-5-ol scaffold possesses a distinct hepatic enzyme interaction profile compared to hydroxylated or mixed hydroxy-methyl analogs.
| Evidence Dimension | Rat liver microsomal enzyme induction (p-nitroanisole O-demethylation, aminopyrine N-demethylation) |
|---|---|
| Target Compound Data | 2,3-Dimethylquinoxaline: Increased metabolic rates for multiple CYP450-mediated reactions following 4-day 50 mg/kg/day IP pretreatment |
| Comparator Or Baseline | 2,3-Dihydroxyquinoxaline: No effect; 2-Hydroxy-3-methylquinoxaline: No effect |
| Quantified Difference | Qualitative: Active induction vs. complete inactivity |
| Conditions | In vivo rat liver microsomes; 4-day pretreatment at 50 mg/kg/day IP; endpoints: p-nitroanisole O-demethylation, aminopyrine and N-methylaniline N-demethylations |
Why This Matters
For ADME/Tox screening, selecting the correct quinoxaline analog is critical—hydroxylated analogs may fail to induce the same metabolic pathways, confounding toxicology readouts.
- [1] Beraud, M., Gaillard, D., & Derache, R. (1975). Relation between chemical structure of quinoxalines disubstituted at the 2,3-positions and the enzymatic detoxication activity in rat liver microsomes. Biochemical Pharmacology, 24(16), 1505-1509. PMID: 1191308 View Source
